molecular formula C8H13BrN2O2S2 B5830780 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide CAS No. 911112-06-6

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide

Cat. No.: B5830780
CAS No.: 911112-06-6
M. Wt: 313.2 g/mol
InChI Key: WYYNOSOVEWODHM-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core and a dimethylaminoethyl substituent on the sulfonamide nitrogen. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . This compound is synthesized via alkylation of 5-bromothiophene-2-sulfonamide with 2-(dimethylamino)ethyl bromide in the presence of LiH in DMF .

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O2S2/c1-11(2)6-5-10-15(12,13)8-4-3-7(9)14-8/h3-4,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYNOSOVEWODHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195777
Record name 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911112-06-6
Record name 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911112-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation and subsequent introduction of the dimethylaminoethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide formation using sulfonyl chlorides in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Applications

Efficacy Against Resistant Strains

Research indicates that 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide exhibits significant antibacterial activity, particularly against multidrug-resistant strains such as Klebsiella pneumoniae, which produces New Delhi Metallo-β-lactamase (NDM-1). The minimum inhibitory concentration (MIC) for this compound has been reported as low as 0.39 μg/mL, highlighting its potency against resistant bacterial strains .

Mechanism of Action

The antibacterial mechanism of this compound involves interactions with bacterial proteins associated with resistance mechanisms. In silico studies have shown that it forms hydrogen bonds and hydrophobic interactions with target proteins, suggesting a specific binding affinity that may enhance its efficacy against resistant strains .

Anticancer Potential

Induction of Apoptosis

In addition to its antibacterial properties, this compound has been evaluated for anticancer activities. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The structural modifications on the thiophene ring and sulfonamide group significantly influence the biological activity, suggesting a tailored approach for drug development .

Synthesis and Structural Modifications

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with various alkyl halides in the presence of bases such as lithium hydride. This method allows for the introduction of different alkyl groups, which can modify the compound's properties and enhance its biological activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications on the thiophene ring and sulfonamide group significantly influence both antibacterial and anticancer activities. For instance, altering the substituents on the thiophene ring can enhance the compound's interaction with target proteins, thereby improving its efficacy .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antibacterial Study : A study demonstrated significant antibacterial activity against Gram-positive and moderate activity against Gram-negative bacteria. The presence of the bromo group was noted to enhance this activity .
  • Anticancer Research : Research indicated that derivatives similar to this compound showed promising anticancer activities through apoptosis induction in tumor cells .

Summary Table of Applications

Application TypeTarget Organism/ConditionMIC (μg/mL)Notes
AntibacterialKlebsiella pneumoniae0.39Effective against NDM-1 producing strains
AnticancerVarious tumor cellsNot specifiedInduces apoptosis; structure-dependent efficacy

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Alkyl vs. Aryl Substituents: Propyl and dimethylaminoethyl groups (Table 1) are synthesized via direct alkylation , while acetamide derivatives require acetylation .
  • Functional Group Complexity : Compounds with indolinyl or trifluoromethyl-triazolone substituents (e.g., ) demand multi-step syntheses, including cross-coupling or microwave-assisted reactions, which may reduce yields compared to simpler alkylation.
  • Bromine Utility : The bromine atom enables diversification; for example, Suzuki-Miyaura coupling replaces Br with aryl groups to modulate electronic properties .

Physicochemical Properties

The dimethylaminoethyl group enhances water solubility due to its basicity, whereas lipophilic substituents (e.g., trifluoromethyl-triazolone in ) increase hydrophobicity.

Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
5-Bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide 333.2 1.8 12.5 (Water)
5-Bromo-N-propylthiophene-2-sulfonamide 293.2 2.5 8.2 (Water)
N-((5-Bromothiophen-2-yl)sulfonyl)acetamide 277.1 1.2 18.3 (Water)
5-Bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-sulfonamide 435.3 2.9 4.7 (DMSO)
5-Bromo-N-(2-(trifluoromethyl-triazolone)ethyl)thiophene-2-sulfonamide 435.2 3.4 3.1 (DMSO)

Key Observations :

  • The acetamide derivative () exhibits higher aqueous solubility than alkylated analogs due to hydrogen-bonding capacity.
  • Bulky substituents (e.g., indolinyl in ) reduce solubility, necessitating DMSO for dissolution.

Key Observations :

  • The dimethylaminoethyl derivative shows superior antibacterial activity compared to the propyl analog, likely due to improved membrane permeability .
  • The indolinyl-containing compound () exhibits potent antifungal and urease inhibition, attributed to π-π stacking with enzyme active sites.

Biological Activity

5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a sulfonamide group , which are known to enhance its pharmacological properties. The presence of a dimethylamino ethyl group contributes to its solubility and interaction potential with biological targets.

Antimicrobial Activity

Research indicates that compounds within the thiophene sulfonamide class, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including resistant strains such as Klebsiella pneumoniae.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compoundKlebsiella pneumoniae ST1470.39 µg/mL0.78 µg/mL
Similar Thiophene DerivativeStaphylococcus aureus1.0 µg/mL2.0 µg/mL

The compound's mechanism of action appears to involve interactions with proteins associated with bacterial resistance mechanisms, suggesting potential for development as an antibacterial agent against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Several studies indicate that thiophene sulfonamides can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast cancer)3.5
Similar Thiophene DerivativeA-549 (Lung cancer)4.0

The compound was tested against multiple human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549). Results indicated that it exhibited notable cytotoxicity, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives of thiophene sulfonamides showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential .
  • Cytotoxicity in Cancer Research : In vitro assays revealed that certain derivatives exhibited significant cytotoxic effects on cancer cells, suggesting their utility as lead compounds in anticancer drug development .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiophene sulfonamides indicates that modifications to the substituents on the thiophene ring can significantly influence biological activity, guiding future design strategies for more effective compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 5-bromothiophene-2-sulfonyl chloride and N,N-dimethylethylenediamine. Key parameters include:

  • Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .
  • Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis of the sulfonyl chloride intermediate .
  • Purification : Column chromatography (silica gel, 5–10% methanol in DCM) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Excess amine (1.2–1.5 equiv) and slow addition of sulfonyl chloride enhance yields (typically 60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d₆) should show the thiophene proton at δ 7.2–7.5 ppm, dimethylamino protons at δ 2.2–2.5 ppm, and sulfonamide NH at δ 8.0–8.3 ppm. ¹³C NMR confirms the sulfonamide carbonyl at δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ with m/z ≈ 355–357 (Br isotope pattern) .
  • IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N–H bend at 1550–1600 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in DMSO, DMF, and methanol; sparingly soluble in water (0.1–0.5 mg/mL at 25°C). Use sonication for aqueous suspensions .
  • Stability : Store at –20°C under inert gas (N₂/Ar). Avoid prolonged exposure to light or humidity, which can degrade the sulfonamide group. DSC data for analogs suggest decomposition onset >120°C .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Focus on the bromothiophene moiety’s steric effects and dimethylaminoethyl group’s basicity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bonds between sulfonamide S=O and active-site Zn²⁺ .
  • ADMET Prediction : Tools like SwissADME estimate logP ≈ 2.5 and CNS permeability (likely low due to polar sulfonamide) .

Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922) across studies .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to differentiate specific activity from nonspecific toxicity. IC₅₀ values <10 µM suggest therapeutic potential .
  • Impurity Analysis : Quantify residual solvents (GC-MS) and byproducts (HPLC) to rule out confounding effects. Purity thresholds >98% are critical .

Q. How can the bromine substituent be leveraged for further functionalization in medicinal chemistry applications?

  • Methodological Answer :

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) replaces Br with aryl groups. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7) .
  • Radical Reactions : Use AIBN as initiator for Br substitution with alkenes (e.g., acrylates) under UV light. Characterize products via HRMS and ¹H NMR .
  • Biological Probes : Introduce fluorescent tags (e.g., BODIPY) via click chemistry (CuAAC) for cellular uptake studies .

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